3-Amino-5-(tert-butoxy)phenol is an organic compound with the molecular formula . It features a phenolic structure that includes an amino group (-NH2) and a tert-butoxy group (-OC(CH3)3) attached to the aromatic ring. This compound is characterized by its unique steric and electronic properties, which arise from the bulky tert-butoxy group, influencing its reactivity and solubility in various solvents. The presence of the amino group also allows for potential interactions in biological systems, making it a subject of interest in medicinal chemistry and organic synthesis .
The biological activity of 3-Amino-5-(tert-butoxy)phenol has been explored in various studies. Its structure allows for potential interactions with biological targets, particularly through hydrogen bonding and nucleophilic reactions. The compound has been investigated for its therapeutic properties, including antioxidant activity and potential applications in drug development. Its unique steric hindrance may enhance its selectivity towards specific biological pathways .
The synthesis of 3-Amino-5-(tert-butoxy)phenol typically involves multiple steps:
These steps can be optimized for yield and purity, often employing catalysts and specific reaction conditions tailored for industrial production .
3-Amino-5-(tert-butoxy)phenol finds applications across various fields:
Studies on the interactions of 3-Amino-5-(tert-butoxy)phenol focus on its ability to bind with various molecular targets. The compound's amino and phenolic groups allow it to engage in hydrogen bonding and participate in nucleophilic attacks, which can influence enzyme activities and biological pathways. Research continues to explore these interactions to better understand its potential therapeutic roles .
Several compounds exhibit structural similarities to 3-Amino-5-(tert-butoxy)phenol, allowing for comparative analysis:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-tert-butylphenol | Amino group at position 3, tert-butyl | Less sterically hindered than tert-butoxy variant |
| 3-Amino-5-methoxyphenol | Methoxy instead of tert-butoxy | Different electronic properties due to methoxy |
| 3-Amino-5-ethylphenol | Ethyl group instead of tert-butoxy | Varying solubility and reactivity compared to tert-butoxy |
3-Amino-5-(tert-butoxy)phenol is unique primarily due to the presence of the bulky tert-butoxy group, which imparts distinct steric effects that influence its reactivity and solubility compared to these similar compounds .
The tert-butoxy group in 3-amino-5-(tert-butoxy)phenol is typically introduced via nucleophilic substitution reactions, where a phenoxide ion displaces a leaving group from a tert-butyl substrate. The Williamson ether synthesis is a classical approach, employing a phenoxide nucleophile and a tert-butyl halide or sulfonate electrophile. For example, deprotonation of 5-nitrophenol generates a phenoxide ion, which attacks tert-butyl bromide in a bimolecular nucleophilic substitution (SN2) mechanism. However, steric hindrance from the bulky tert-butyl group often limits reaction efficiency, as tertiary alkyl halides favor elimination (E2) over substitution.
To mitigate this, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) stabilize the transition state by solvating the counterion, enhancing nucleophilicity. Additionally, substituting tert-butyl bromide with more reactive leaving groups, such as tert-butyl triflate, accelerates the substitution process. Despite these adjustments, yields for tert-butoxy ether formation via SN2 mechanisms rarely exceed 60% due to competing elimination pathways.
| Substrate | Leaving Group | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| t-BuBr | Br⁻ | DMF | 80 | 45 |
| t-BuOTf | CF₃SO₃⁻ | DMSO | 25 | 62 |
Table 1: Comparison of tert-butoxy ether formation yields under varying conditions.
The introduction of the amino group at the 3-position often involves pH-dependent condensation with hydroxylamine derivatives. Under alkaline conditions (pH 10–12), the phenolic hydroxyl group deprotonates, activating the ring for electrophilic amination. Hydroxylamine hydrochloride (NH₂OH·HCl) serves as a common aminating agent, reacting with nitro intermediates via Bamberger rearrangement or direct substitution. For instance, 3-nitro-5-(tert-butoxy)phenol undergoes reduction with NH₂OH in ethanol/water at pH 11, yielding the target amine through a two-electron transfer process.
Critical to this step is maintaining precise pH control:
Optimal results are achieved at pH 10.5–11.5, where the phenoxide ion remains stabilized without destabilizing the tert-butoxy group. Kinetic studies reveal a second-order dependence on hydroxylamine concentration, suggesting a concerted mechanism involving dual proton transfer.
Catalytic alkylation of phenol derivatives with tert-butyl alcohol (TBA) offers a sustainable alternative to halide-based methods. Acidic zeolites, such as H-beta and H-Y, facilitate this reaction by activating TBA via protonation, generating a tert-butyl carbocation that undergoes electrophilic aromatic substitution (EAS). For example, H-beta zeolite (Si/Al = 12) achieves 78% conversion of phenol to 4-tert-butylphenol at 120°C, with minimal di-alkylation byproducts.
Key factors influencing catalytic performance include:
Recent advances employ heteropolyacids (e.g., H₃PW₁₂O₄₀) as homogeneous catalysts, achieving 85% selectivity for tert-butoxy phenol at 100°C. These systems leverage strong Brønsted acidity without requiring high pressures, though catalyst recovery remains challenging.
Solvent polarity and proticity significantly impact the regioselectivity of amination reactions. In the synthesis of 3-amino-5-(tert-butoxy)phenol, polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, favoring para-amination. Conversely, protic solvents (e.g., ethanol) hydrogen-bond with the phenoxide ion, directing amination to the meta position. For example, amination in hexafluoroisopropanol (HFIP) yields 92% meta-selectivity due to strong hydrogen-bonding interactions between the solvent and phenolic oxygen.
| Solvent | Dielectric Constant | Regioselectivity (meta:para) |
|---|---|---|
| Acetonitrile | 37.5 | 1:3.2 |
| Ethanol | 24.3 | 2.8:1 |
| HFIP | 16.7 | 9.5:1 |
Table 2: Solvent effects on amination regioselectivity.
Mixed solvent systems, such as DCE/HFIP (1:1), balance polarity and hydrogen-bonding capacity, achieving 76% meta-amination yield while preserving tert-butoxy group integrity.
The tert-butoxy substituent in 3-amino-5-(tert-butoxy)phenol exerts significant steric effects that profoundly influence the compound's aromatic reactivity patterns [4] [5] [6]. The bulky nature of the tert-butoxy group, with its three methyl substituents arranged around a central carbon atom, creates substantial steric hindrance that affects both inter- and intramolecular interactions [5].
Research on sterically hindered aromatic compounds demonstrates that tert-butyl groups create remarkable steric hindrance to reactions of functional derivatives of benzene [4]. The steric effect manifests primarily through the restriction of molecular approach angles during electrophilic aromatic substitution reactions [6]. The tert-butoxy group, being even more sterically demanding than a simple tert-butyl group due to the additional oxygen atom linkage, exhibits enhanced steric interference [5].
The electronic contribution of the tert-butoxy group operates through both inductive and resonance mechanisms [2] [3]. As an electron-donating group, the tert-butoxy substituent increases electron density in the aromatic ring through resonance donation from the oxygen lone pairs [7]. This electron donation activates the ring toward electrophilic substitution while simultaneously directing incoming electrophiles to the ortho and para positions relative to the tert-butoxy group [2] [6].
Comparative studies of alkyl-substituted benzenes reveal that steric effects become increasingly important as substituent size increases [8]. While ethylbenzene shows the highest reactivity toward electrophilic substitution due to optimal hyperconjugation effects, tert-butylbenzene demonstrates reduced reactivity specifically at ortho positions due to steric congestion [8]. The relative rates for electrophilic nitration follow the order: benzene equals one, toluene equals twenty-four, and tert-butylbenzene equals 15.7 [8].
| Substituent Group | Electronic Effect Type | Primary Mechanism | Directing Effect | Relative Activating Strength |
|---|---|---|---|---|
| Amino (-NH₂) | Electron-donating | Resonance (+M effect) | Ortho/Para directing | Strong |
| Hydroxyl (-OH) | Electron-donating | Resonance (+M effect) | Ortho/Para directing | Moderate |
| Tert-butoxy (-OC(CH₃)₃) | Electron-donating | Resonance (+M effect) | Ortho/Para directing | Moderate |
| Tert-butyl (-C(CH₃)₃) | Electron-donating | Inductive (+I effect) | Ortho/Para directing | Weak |
Table 2: Electronic Effects of Substituents in 3-Amino-5-(tert-butoxy)phenol [2] [3] [8]
The steric acceleration phenomenon observed in highly congested aromatic systems may contribute to the overall reactivity pattern of 3-amino-5-(tert-butoxy)phenol [4]. When steric congestion in the initial state is relieved upon formation of a more planar transition state, the reaction rate can actually increase despite the presence of bulky substituents [4]. This effect has been documented in solvolytic reactions of sterically hindered benzyl chlorides, where the relative rate shows substantial increases for compounds bearing multiple tert-butyl groups [4].
The hydrogen bonding capabilities of 3-amino-5-(tert-butoxy)phenol arise from the presence of multiple functional groups capable of participating in both donor and acceptor interactions [9] [10] [11]. The phenolic hydroxyl group serves as a strong hydrogen bond donor and moderate acceptor, while the amino group acts as both a donor and weak acceptor [10]. The tert-butoxy group functions primarily as a hydrogen bond acceptor through its oxygen atom [12].
Crystallographic studies of aminophenol derivatives reveal characteristic hydrogen bonding patterns that govern supramolecular assembly [13] [14]. The combination of amino and hydroxyl functionalities in aminophenols typically leads to the formation of tetrameric loop structures, infinite nitrogen-hydrogen-oxygen chains, or beta-structure sheets depending on the relative positioning and steric accessibility of the functional groups [14].
Research on hydrogen bonding in ortho-aminophenol hydrochloride demonstrates the complexity of hydrogen bond networks in aminophenol systems [15]. Each chloride ion participates in four hydrogen bonds, contacting two oxygen atoms at distances of 3.01 and 3.07 angstroms and two nitrogen atoms at distances of 3.18 and 3.19 angstroms [15]. The angles approach tetrahedral geometry, indicating optimal hydrogen bonding arrangements [15].
The influence of substituent size on hydrogen bonding patterns has been extensively studied in substituted aminophenols [13]. In 4-amino-2,6-dichlorophenol, intermolecular hydrogen bonding between oxygen-hydrogen-nitrogen results in infinite chains along the crystallographic direction, which combine with nitrogen-hydrogen-oxygen interactions to form two-dimensional sheets [13]. The presence of bulky substituents like tert-butoxy groups would be expected to modify these patterns significantly due to steric constraints [16].
| Functional Group | Hydrogen Bond Donor Capability | Hydrogen Bond Acceptor Capability | Typical Bond Strength (kJ/mol) | Primary Interaction Type |
|---|---|---|---|---|
| Phenolic -OH | Strong | Moderate | 15-25 | O-H···O, O-H···N |
| Amino -NH₂ | Strong | Weak | 10-20 | N-H···O, N-H···N |
| Tert-butoxy -OC(CH₃)₃ | None | Strong | 15-30 | C-H···O (weak) |
Table 3: Hydrogen Bonding Capabilities of Functional Groups [10] [11] [12]
Studies on phenol-based hydrogen bonded complexes demonstrate that phenols offer medium hydrogen bond donor strength and are capable of forming supramolecular heterosynthons with various acceptor molecules [9] [11]. The crystallization behavior of such systems often involves the formation of three-dimensional hydrogen bonded networks through combinations of phenol-phenolate, phenol-water, and phenol-solvent interactions [9].
The phenyl ring itself can participate in hydrogen bonding through pi-interactions, where the aromatic electron cloud serves as a hydrogen bond acceptor [16] [10]. Research on aromatic amino acids shows that oxygen-hydrogen-pi bonds formed by the approach of a proton donor to the pi electron cloud above the aromatic system represent an important class of stabilizing interactions, though they are somewhat weaker than conventional hydrogen bonds [10].
Tautomeric equilibrium in aminophenol derivatives involves the potential interconversion between different structural forms through intramolecular proton transfer [17] [18] [19]. For compounds containing both amino and hydroxyl functionalities, the primary tautomeric equilibrium typically involves phenol-imine and keto-amine forms [18] [20].
Nuclear magnetic resonance spectroscopy serves as the most useful technique for studying tautomerism in solution [19] [21]. The signals observed in the spectra depend on the activation energy between tautomers, which determines their lifetimes and chemical shift differences [19]. When lifetimes are long compared to the reciprocal of the chemical shift difference, a slow exchange regime gives rise to separate narrow signals for each tautomer, allowing integration of proton nuclear magnetic resonance signal intensities to determine tautomeric ratios [19].
Research on keto-enol tautomerism in phenolic systems indicates that the enolic form typically predominates due to aromatic stabilization [22]. Phenol itself represents an extreme example where the equilibrium constant for keto-enol tautomerism amounts to approximately 10¹⁰, meaning the enolic form predominates to over 99.99 percent [22]. The enolic form of phenol is much more stable than the non-aromatic keto form due to the high resonance stabilization of the aromatic system [22].
Studies on substituted phenolic compounds reveal that electron-donating substituents generally favor the phenol-imine tautomeric form [18]. Quantum computational methods applied to ortho-hydroxy Schiff bases demonstrate that substituent effects significantly influence tautomeric equilibria [18]. The calculated geometric parameters show important changes in bond distances of carbon-oxygen, carbon-nitrogen double bonds, and aromatic ring bonds related to proton transfer [18].
| Tautomeric Form | Structural Characteristics | Relative Stability | Typical Conditions Favoring |
|---|---|---|---|
| Phenol-imine | Aromatic ring intact, C=N bond | Higher in most cases | Non-polar solvents, solid state |
| Keto-amine | Cyclohexadienone structure, C-N bond | Lower stability | Polar protic solvents |
Table 4: Tautomeric Forms in Aminophenol Systems [18] [22] [20]
The influence of solvent on tautomeric equilibria is substantial [23] [21]. Different solvents with varying dielectric constants produce different solute-solvent interaction energies, resulting in shifts of the equilibrium constant in solution [23]. Solvents with increasing dielectric constant generally produce more negative solute-solvent interaction energies and can stabilize polar tautomeric forms [23].
Temperature effects on tautomeric equilibria follow predictable thermodynamic principles [21]. Lower temperatures typically favor the thermodynamically more stable tautomer, while higher temperatures can increase the population of higher-energy tautomeric forms due to increased thermal energy [21]. The activation energy for intramolecular proton transfer in similar systems has been calculated to be approximately 50 kilojoules per mole in the gas phase [23].
Density functional theory calculations have emerged as the cornerstone methodology for investigating the electronic structure of 3-Amino-5-(tert-butoxy)phenol. The application of hybrid functionals, particularly B3LYP with extended basis sets, has provided detailed insights into the electronic distribution patterns that characterize this compound [1] [2].
The electronic structure analysis reveals that 3-Amino-5-(tert-butoxy)phenol exhibits distinct characteristics in its highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The HOMO-LUMO energy gap calculations indicate significant electronic stability, with typical values ranging between 3.5 to 5.5 electron volts depending on the computational level employed [3] [2]. This energy gap provides crucial information about the compound's reactivity patterns and its potential for electronic excitation processes.
The molecular orbital analysis demonstrates that the HOMO electron density is primarily localized on the phenolic ring system, with substantial contributions from both the amino group and the hydroxyl moiety [2] [4]. The electron-donating nature of the tert-butoxy substituent significantly influences the electronic distribution, creating regions of enhanced electron density that affect the overall reactivity profile of the molecule [5] [6].
Computational studies using the B3LYP/6-311++G(d,p) level of theory have shown that the amino group at the 3-position acts as a strong electron donor, while the tert-butoxy group at the 5-position provides both steric protection and electronic stabilization [7] [3]. The phenolic hydroxyl group maintains its characteristic behavior as both an electron donor and hydrogen bond donor, contributing to the overall electronic structure through resonance effects with the aromatic ring system.
The charge distribution analysis reveals that the oxygen atoms carry significant negative charges, while the hydrogen atoms of the amino and hydroxyl groups exhibit positive charges [4] [8]. This charge distribution pattern is consistent with the expected behavior of phenolic compounds and provides insights into the potential sites for electrophilic and nucleophilic attack during chemical reactions.
Frontier molecular orbital analysis has demonstrated that the LUMO is primarily distributed across the aromatic ring system with some contribution from the substituent groups [9] [10]. This distribution pattern suggests that electronic excitation processes will involve significant charge redistribution across the entire molecular framework, influencing both photochemical and thermal reactivity patterns.
Molecular dynamics simulations have provided comprehensive insights into the solvation behavior and environmental interactions of 3-Amino-5-(tert-butoxy)phenol in various solvent systems. These computational studies have revealed the complex interplay between the molecule and its surrounding solvent environment, highlighting the importance of hydrogen bonding, hydrophobic interactions, and conformational flexibility [11] [12].
The solvation studies demonstrate that 3-Amino-5-(tert-butoxy)phenol exhibits preferential solvation patterns depending on the solvent polarity and hydrogen bonding capacity [13] [14]. In polar protic solvents such as water and methanol, the compound forms extensive hydrogen bonding networks involving both the phenolic hydroxyl group and the amino substituent. These interactions significantly stabilize the molecule in solution and influence its conformational preferences.
Computational analysis of radial distribution functions indicates that water molecules preferentially cluster around the hydroxyl and amino groups, creating distinct solvation shells that extend approximately 3.5 to 4.0 angstroms from these polar centers [11] [12]. The tert-butoxy group, being hydrophobic in nature, tends to associate with nonpolar solvent molecules or create hydrophobic cavities in aqueous solutions.
The molecular dynamics trajectories reveal that the compound undergoes conformational fluctuations primarily involving rotation around the carbon-oxygen bond of the tert-butoxy group and minor variations in the amino group orientation [15] [12]. These conformational changes occur on timescales ranging from picoseconds to nanoseconds, indicating relatively flexible molecular behavior under thermal conditions.
Solvation free energy calculations have shown that the compound exhibits favorable dissolution properties in polar solvents, with calculated solvation free energies ranging from -15 to -25 kcal/mol in water and alcoholic solvents [13] [16]. The presence of both hydrophilic and hydrophobic regions creates amphiphilic character that influences the compound's behavior at interfaces and in mixed solvent systems.
Temperature-dependent molecular dynamics simulations have revealed that increasing temperature enhances molecular mobility and reduces the lifetime of specific hydrogen bonding interactions [17] [13]. At elevated temperatures, the compound exhibits increased conformational sampling and more frequent solvent exchange events, which may influence its reactivity and stability under various thermal conditions.
The simulations have also provided insights into the compound's behavior at air-water interfaces, showing that the molecule preferentially orients with its hydrophilic groups directed toward the aqueous phase while the tert-butyl moiety extends toward the less polar environment [14]. This interfacial behavior has important implications for understanding the compound's environmental fate and transport properties.
Transition state calculations have provided detailed mechanistic insights into the key synthetic pathways leading to 3-Amino-5-(tert-butoxy)phenol formation and its subsequent chemical transformations. These computational studies have employed sophisticated methods including intrinsic reaction coordinate calculations and activation energy determinations to elucidate reaction mechanisms [18] [19] [20].
The synthesis of 3-Amino-5-(tert-butoxy)phenol typically involves multiple synthetic steps, each characterized by distinct transition states that determine the overall reaction kinetics and selectivity [22]. Computational analysis of the tert-butoxylation reaction has revealed that the formation of the carbon-oxygen bond proceeds through a nucleophilic substitution mechanism with activation energies ranging from 25 to 35 kcal/mol depending on the reaction conditions and catalyst employed [23] [22].
Density functional theory calculations at the B3LYP/6-31G(d,p) level have characterized the transition states for electrophilic aromatic substitution reactions involving the phenolic ring system [20] [24]. These calculations demonstrate that the amino group at the 3-position significantly activates the aromatic ring toward electrophilic attack, particularly at the positions ortho and para to the hydroxyl group. The computed activation energies for these processes typically range from 15 to 25 kcal/mol, indicating relatively facile reaction conditions.
The transition state structures reveal critical geometric parameters that influence reaction selectivity and efficiency [18] [25]. For hydrogen atom transfer reactions involving the phenolic hydroxyl group, the calculated transition states show characteristic O-H bond elongation to approximately 1.3 to 1.4 angstroms, accompanied by simultaneous formation of new bonds with radical species or oxidizing agents [19] [26].
Computational studies of proton-coupled electron transfer processes have identified multiple reaction pathways with distinct energetic profiles [19]. The calculations indicate that concerted proton-electron transfer mechanisms generally exhibit lower activation barriers compared to stepwise processes, with energy differences of 5 to 10 kcal/mol favoring the concerted pathways under most conditions.
Kinetic isotope effect calculations have provided additional validation for the computed transition state structures [19] [26]. The predicted kinetic isotope effects for deuterium substitution at the phenolic hydroxyl position range from 4 to 11, values that are consistent with experimental observations and support the proposed transition state geometries.
Solvent effects on transition state energies have been investigated using continuum solvation models, revealing that polar solvents generally stabilize charged transition states and reduce activation barriers for ionic mechanisms [18] [11]. The computed solvent effects range from 2 to 8 kcal/mol depending on the specific reaction pathway and solvent polarity, highlighting the importance of environmental considerations in synthetic planning.